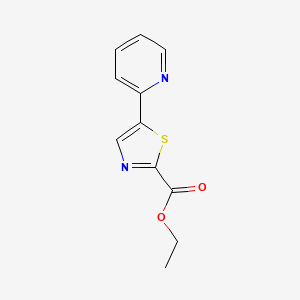
Ethyl 5-(pyridin-2-YL)thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(pyridin-2-YL)thiazole-2-carboxylate is a heterocyclic compound that combines a thiazole ring with a pyridine moietyThe thiazole ring is known for its presence in various biologically active molecules, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(pyridin-2-YL)thiazole-2-carboxylate typically involves the reaction of 2-bromo-1-(pyridin-2-yl)ethanone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(pyridin-2-YL)thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
Ethyl 5-(pyridin-2-YL)thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-2-YL)thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
- Ethyl thiazole-2-carboxylate
- Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
- Thiazole derivatives with various substitutions on the pyridine ring .
Uniqueness: Ethyl 5-(pyridin-2-YL)thiazole-2-carboxylate is unique due to its specific combination of a thiazole ring with a pyridine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
ethyl 5-pyridin-2-yl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-7-9(16-10)8-5-3-4-6-12-8/h3-7H,2H2,1H3 |
InChI Key |
HGUBXHUWLNGMGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















